molecular formula C11H14N2O2S B13398990 n-Methyl-1h-indole-5-ethane sulfonamide

n-Methyl-1h-indole-5-ethane sulfonamide

Cat. No.: B13398990
M. Wt: 238.31 g/mol
InChI Key: XVUAYNBRRZGKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-Methyl-1h-indole-5-ethane sulfonamide involves a two-step process:

Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential irritant properties .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-1h-indole-5-ethane sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

n-Methyl-1h-indole-5-ethane sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a tool in biochemical assays.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including anti-tumor drugs and antibiotics.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

5-ethyl-1-methylindole-2-sulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-3-8-4-5-10-9(6-8)7-11(13(10)2)16(12,14)15/h4-7H,3H2,1-2H3,(H2,12,14,15)

InChI Key

XVUAYNBRRZGKMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2)S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.